

In-depth Technical Guide: The Physicochemical Properties of 4-(N-Boc-aminomethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(N-Boc-aminomethyl)aniline

Cat. No.: B122751

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Abstract: This technical guide provides a comprehensive analysis of the essential physical and chemical properties of **4-(N-Boc-aminomethyl)aniline**, a pivotal intermediate in contemporary pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental characteristics, outlines robust methodologies for their empirical determination, and offers critical insights into its stability, handling, and storage. The protocols and data presented herein are structured to ensure scientific integrity and reproducibility, which are indispensable for process optimization, formulation, and regulatory compliance.

Strategic Overview: The Role of 4-(N-Boc-aminomethyl)aniline in Medicinal Chemistry

4-(N-Boc-aminomethyl)aniline, systematically named tert-butyl (4-aminobenzyl)carbamate, is a bifunctional organic molecule of significant interest in drug discovery.^[1] Its structure, which incorporates a primary aromatic amine and a Boc-protected benzylic amine, renders it a versatile scaffold for the synthesis of complex pharmaceutical agents.^[1] The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions, allowing for selective functionalization of the aniline nitrogen.^[1] A granular understanding of its physical properties is not merely academic; it is a prerequisite for efficient process scale-up, rational formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).

Core Physicochemical Data

A precise characterization of the physicochemical properties of **4-(N-Boc-aminomethyl)aniline** is foundational to its application in a laboratory or manufacturing setting. These parameters govern its behavior in different solvents, its thermal stability, and its solid-state characteristics.

Table 1: Key Physical and Chemical Properties of 4-(N-Boc-aminomethyl)aniline

Property	Value	Source(s)
CAS Number	94838-55-8	[1][2]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂	[1][2][3]
Molecular Weight	222.28 g/mol	[1][2][3]
Appearance	White to tan or light-yellow crystalline powder/solid	[1][2]
Melting Point	75 - 80 °C	[2]
Purity	≥ 97% (Assay by GC or HPLC)	[1][2]

Methodologies for Physical Property Characterization

The integrity of any drug development program hinges on the quality of its data. The following sections detail validated experimental protocols for determining the key physical properties of **4-(N-Boc-aminomethyl)aniline**. The rationale behind each technique is provided to offer a deeper understanding of the principles at play.

Thermal Analysis: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality and Rationale: The melting point is a critical indicator of purity for a crystalline solid. DSC is the preferred method over traditional melting point apparatus due to its high precision and ability to detect subtle thermal events, such as polymorphism or the presence of impurities.

The technique measures the heat flow into a sample relative to a reference as a function of temperature, with melting observed as a distinct endothermic event.

Self-Validating Protocol:

- **Instrument Calibration:** Prior to analysis, calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard. This ensures the accuracy of the measured thermal transitions.
- **Sample Preparation:** Accurately weigh 2-5 mg of **4-(N-Boc-aminomethyl)aniline** into a hermetically sealed aluminum pan. The sealed pan prevents any mass loss due to sublimation.
- **Experimental Conditions:**
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to 100 °C at a controlled rate of 10 °C/min.
- **Data Interpretation:** The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Caption: Workflow for DSC-based Melting Point Determination.

Solubility Profiling

Causality and Rationale: Solubility is a critical determinant of a drug candidate's bioavailability and dictates solvent selection for synthesis, purification, and formulation. A quantitative understanding of solubility in various solvent systems is essential. The shake-flask method, while classical, remains the gold standard for its reliability in determining equilibrium solubility.

Self-Validating Protocol:

- Solvent Selection: A panel of pharmaceutically relevant solvents should be chosen, spanning a range of polarities (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, dichloromethane, ethyl acetate).
- Equilibrium Saturation:
 - Add an excess of **4-(N-Boc-aminomethyl)aniline** to a known volume of each solvent in a sealed vial. The excess solid ensures that saturation is achieved.
 - Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to allow the system to reach equilibrium.
- Quantification:
 - Following equilibration, allow the vials to stand, or centrifuge, to permit the sedimentation of undissolved solid.
 - Carefully withdraw a known volume of the supernatant.
 - Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulates.
 - Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC method with a UV detector. A calibration curve with known standards is required for accurate quantification.

Table 2: Reported Qualitative Solubility of **4-(N-Boc-aminomethyl)aniline**

Solvent	Qualitative Solubility
Organic Solvents	The compound is noted to be soluble in organic solvents.

Note: Quantitative solubility data is sparse in the public domain and must be determined empirically for specific formulation and process development needs.

Structural Confirmation and Spectral Properties

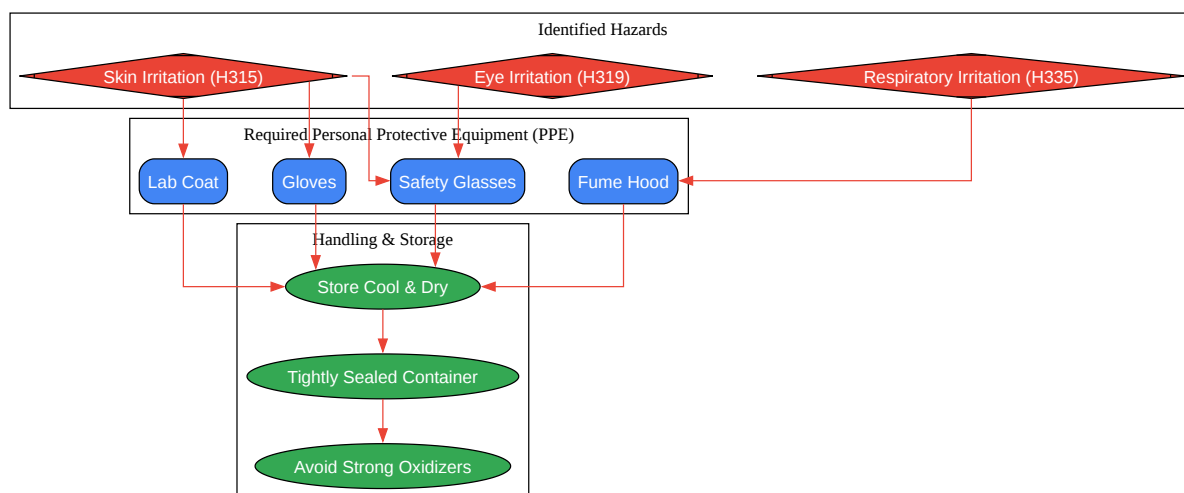
Spectroscopic analysis is non-negotiable for the unambiguous confirmation of a compound's chemical identity and purity.

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the molecule's carbon-hydrogen framework. Key expected signals in ^1H NMR (in CDCl_3) would include the tert-butyl protons of the Boc group (singlet, ~ 1.4 ppm), the methylene protons of the aminomethyl bridge (doublet, ~ 4.3 ppm), and distinct signals for the aromatic protons on the aniline ring.
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. For **4-(N-Boc-aminomethyl)aniline**, the expected mass-to-charge ratio (m/z) for the protonated molecule $[\text{M}+\text{H}]^+$ would be approximately 223.14.
- Infrared (IR) Spectroscopy: Identifies the principal functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine and the carbamate, the C=O stretching of the Boc group ($\sim 1690\text{ cm}^{-1}$), and C-H stretching from the aromatic and aliphatic components.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

- Hazard Identification: **4-(N-Boc-aminomethyl)aniline** is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[\[2\]](#)[\[4\]](#)
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, is mandatory.[\[5\]](#)[\[6\]](#)[\[7\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[5\]](#)[\[7\]](#)
- Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[\[1\]](#) Long-term storage at $0-8^\circ\text{C}$ is recommended to maintain optimal stability.[\[1\]](#)



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Caption: Safety and Handling Logic for **4-(N-Boc-aminomethyl)aniline**.

References

- PubChem. 2-(Aminomethyl)aniline. [Link]
- Fisher Scientific. 4-[(N-BOC)aminomethyl]aniline, 97%. [Link]
- Capot Chemical. MSDS of tert-Butyl(4-aminobenzyl)
- PubChem.

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Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4-[(N-BOC)aminomethyl]aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. 4-[(N-BOC)aminomethyl]aniline, 97% | Fisher Scientific [fishersci.ca]
- 5. capotchem.com [capotchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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